Cas no 72922-07-7 (3-fluoro-2,4-Pyridinediamine)

3-Fluoro-2,4-pyridinediamine is a fluorinated pyridine derivative with a diamine substitution pattern, offering unique reactivity and structural properties for synthetic applications. The presence of fluorine at the 3-position enhances electron-withdrawing effects, influencing the compound's stability and reactivity in nucleophilic or electrophilic transformations. The 2,4-diamine groups provide versatile sites for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its distinct substitution pattern enables selective modifications, facilitating the development of heterocyclic compounds with tailored properties. The compound's stability under standard conditions and compatibility with common reagents make it a practical choice for research and industrial applications requiring precise molecular design.
3-fluoro-2,4-Pyridinediamine structure
3-fluoro-2,4-Pyridinediamine structure
Product Name:3-fluoro-2,4-Pyridinediamine
CAS No:72922-07-7
MF:C5H6FN3
MW:127.119643688202
CID:551166
PubChem ID:12656274
Update Time:2025-10-17

3-fluoro-2,4-Pyridinediamine Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-2,4-Pyridinediamine
    • 2,4-Pyridinediamine,3-fluoro-(9CI)
    • 72922-07-7
    • 3-fluoropyridine-2,4-diamine
    • AKOS006352971
    • DTXSID80505881
    • FT-0742781
    • Inchi: 1S/C5H6FN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9)
    • InChI Key: XONLYLKOVYTNSD-UHFFFAOYSA-N
    • SMILES: FC1C(N)=NC=CC=1N

Computed Properties

  • Exact Mass: 127.05457537g/mol
  • Monoisotopic Mass: 127.05457537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 98.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 64.9Ų

3-fluoro-2,4-Pyridinediamine Pricemore >>

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Additional information on 3-fluoro-2,4-Pyridinediamine

3-Fluoro-2,4-Pyridinediamine: A Comprehensive Overview

3-Fluoro-2,4-pyridinediamine, also known by its CAS number 72922-07-7, is a unique heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This molecule belongs to the family of pyridinediamines, which are characterized by their two amino groups attached to a pyridine ring. The presence of a fluorine atom at the 3-position further distinguishes this compound, making it a subject of interest for both academic and industrial researchers.

The synthesis of 3-fluoro-2,4-pyridinediamine involves complex organic reactions, often requiring precise control over reaction conditions to achieve the desired regioselectivity. Recent studies have focused on optimizing the fluorination process, leveraging advanced catalysts and reaction mechanisms to improve yield and purity. These advancements not only enhance the feasibility of large-scale production but also pave the way for exploring its potential applications in drug discovery.

In the realm of pharmaceutical research, pyridinediamine derivatives have shown remarkable promise as scaffolds for designing novel drugs. The incorporation of a fluorine atom in 3-fluoro-2,4-pyridinediamine introduces unique electronic and steric properties, which can be harnessed to modulate bioactivity. Recent investigations have highlighted its potential as a lead compound in the development of kinase inhibitors, a critical area of research in oncology and inflammation therapy.

Recent findings in medicinal chemistry have demonstrated that fluorinated compounds, such as 3-fluoro-2,4-pyridinediamine, can significantly influence pharmacokinetic profiles. The fluorine atom's ability to enhance metabolic stability and alter absorption characteristics makes it a valuable component in drug design. Current research is exploring its role in improving the bioavailability of therapeutic agents, thereby addressing challenges associated with poor drug delivery.

Moreover, the structural versatility of pyridinediamines has led to their use in various chemical transformations. For instance, recent studies have utilized 3-fluoro-2,4-pyridinediamine as a precursor for constructing complex heterocycles, which are essential intermediates in the synthesis of biologically active molecules. This has opened new avenues for combinatorial chemistry and parallel synthesis strategies.

Another promising application of 3-fluoro-2,4-pyridinediamine lies in its potential as a chelating agent. Recent advancements have explored its ability to form stable metal complexes, which could be exploited in the development of coordination-based therapies or diagnostic agents. This area is particularly relevant in the context of metallopharmaceuticals and radiopharmaceuticals.

Recent collaborative efforts between academic institutions and pharmaceutical companies have yielded insights into the toxicity profile of 3-fluoro-2,4-pyridinediamine. While preliminary studies suggest that it is well-tolerated at therapeutic doses, ongoing research is focused on identifying potential off-target effects and optimizing dosing regimens. These efforts are crucial for ensuring the safety of compounds in preclinical and clinical trials.

Furthermore, the use of computational chemistry tools has provided valuable predictions about the behavior of 3-fluoro-2,4-pyridinediamine in biological systems. Molecular modeling studies have revealed key interactions between the compound and target proteins, which are being utilized to guide rational drug design. This approach is expected to accelerate the discovery process and reduce the cost of developing new therapies.

In summary, 3-fluoro-2,4-pyridinediamine represents a significant advancement in the field of heterocyclic chemistry with wide-ranging applications in pharmaceuticals and beyond. Ongoing research is unlocking its full potential as a versatile building block for drug discovery, while addressing critical questions related to safety and efficacy.

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